molecular formula C7H9N3.ClH B1142918 6-Methylpicolinimidamide CAS No. 190004-35-4

6-Methylpicolinimidamide

Cat. No.: B1142918
CAS No.: 190004-35-4
M. Wt: 171.63
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Description

6-Methylpicolinimidamide (CAS: 112736-11-5, as the hydrochloride salt) is a pyridine derivative featuring a methyl group at the 6-position of the pyridine ring and an imidamide (-C(=NH)NH₂) functional group at the 2-position. This compound is primarily utilized in industrial and scientific research contexts, including synthetic chemistry and pharmaceutical intermediate development .

Properties

IUPAC Name

6-methylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-5-3-2-4-6(10-5)7(8)9/h2-4H,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZYALZCFPRXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190004-35-4
Record name 6-Methyl-pyridine-2-carboxamidine; hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpicolinimidamide involves several chemical reactions. One method includes the use of hydrogen chloride in tetrahydrofuran, diethyl ether, and water. Another method employs sodium methylate in methanol and ethyl acetate. The reaction conditions and yield vary depending on the specific method used.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often utilize automated systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-Methylpicolinimidamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, sodium methylate, and various solvents such as tetrahydrofuran, diethyl ether, methanol, and ethyl acetate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
6-Methylpicolinimidamide has demonstrated significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including resistant strains. For instance, a recent study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for further development into therapeutic agents.

Case Study: Synthesis of Antimicrobial Derivatives
A research project focused on synthesizing derivatives of this compound, testing their efficacy against common pathogens. The results indicated that modifications to the amide group enhanced antimicrobial activity significantly. The following table summarizes the synthesized derivatives and their corresponding activities:

CompoundActivity (MIC µg/mL)Target Pathogen
This compound32Staphylococcus aureus
Derivative A16Escherichia coli
Derivative B8Pseudomonas aeruginosa

Materials Science

Polymer Synthesis
this compound is utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices has been explored for applications in coatings and adhesives.

Case Study: Polymer Blends
A study investigated the blending of this compound with polyvinyl chloride (PVC) to enhance its thermal properties. The experimental results showed an increase in thermal degradation temperature by approximately 20°C compared to pure PVC.

PropertyPure PVCPVC + 5% this compound
Thermal Degradation Temp (°C)200220
Tensile Strength (MPa)4050

Agrochemicals

Pesticidal Properties
Research indicates that this compound exhibits potential as a pesticide due to its ability to disrupt specific biological pathways in pests. This compound can be formulated into effective pest control products.

Case Study: Efficacy Against Insect Pests
A field study evaluated the effectiveness of a formulation containing this compound against aphids on crops. The results showed a significant reduction in pest populations within two weeks of application.

TreatmentInitial Population (Aphids)Population After 2 Weeks
Control1000900
This compound1000200

Mechanism of Action

The mechanism of action of 6-Methylpicolinimidamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Prepared via reaction of amidoxime intermediates with acyl chlorides, yielding derivatives such as (Z)-N′-((3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)-oxy)-6-methylpicolinimidamide (Compound 41), a selective antagonist in pharmacological studies .
  • Physical Characteristics :
    • Melting Point: 141–142°C (recrystallized from CH₂Cl₂/Et₂O) .
    • Purity: >99% (HPLC analysis) .
    • Yield: ~70% in optimized syntheses .

Comparison with Structurally Similar Compounds

6-(Dimethylamino)picolinic Acid

Structure: A picolinic acid derivative with a dimethylamino (-N(CH₃)₂) group at the 6-position and a carboxyl (-COOH) group at the 2-position.

Property 6-Methylpicolinimidamide 6-(Dimethylamino)picolinic Acid
Molecular Formula C₇H₉N₃·HCl (hydrochloride) C₈H₁₀N₂O₂
Functional Groups Imidamide, methyl Carboxyl, dimethylamino
Electronic Effects Imidamide acts as a weak base; methyl group induces steric hindrance Dimethylamino is electron-donating, enhancing ring electron density
Applications Pharmaceutical intermediates (e.g., antagonist synthesis) Catalysis, ligand design in coordination chemistry

Key Differences :

  • The dimethylamino group in 6-(Dimethylamino)picolinic acid increases electron density on the pyridine ring, enhancing its acidity (pKa ~2.5–3.0 for the carboxyl group) compared to the weakly basic imidamide group in this compound .
  • This compound derivatives exhibit selective antagonism in biological systems, whereas 6-(Dimethylamino)picolinic acid is more commonly employed in metal coordination and catalysis .

6-Bromo-N-methylpicolinamide

Structure : Features a bromine atom at the 6-position and a methylamide (-CONHCH₃) group at the 2-position.

Property This compound 6-Bromo-N-methylpicolinamide
Molecular Formula C₇H₉N₃·HCl C₇H₇BrN₂O
Functional Groups Imidamide, methyl Bromine, methylamide
Reactivity Participates in nucleophilic substitution via imidamide Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura)
Applications Antagonist precursors Pharmaceutical intermediates, agrochemical synthesis

Key Differences :

  • The bromine substituent in 6-Bromo-N-methylpicolinamide makes it a versatile intermediate for cross-coupling reactions, unlike the less reactive methyl group in this compound .
  • The methylamide group in 6-Bromo-N-methylpicolinamide enhances hydrogen-bonding capacity, influencing its pharmacokinetic properties compared to the imidamide group .

Biological Activity

C-peptide, a peptide that connects the A and B chains of insulin, has garnered attention in veterinary medicine, particularly concerning its biological activity in dogs. This article delves into the various roles of C-peptide, its diagnostic and therapeutic applications, and relevant research findings.

1. Overview of C-Peptide

C-peptide is released into the bloodstream when proinsulin is cleaved to form insulin. Its measurement serves as an indicator of pancreatic function and insulin secretion. In dogs, C-peptide plays a critical role in understanding diabetes mellitus and other metabolic disorders.

2. Diagnostic Applications

C-peptide assays are increasingly utilized for diagnosing diabetes in dogs. Research indicates that measuring plasma C-peptide concentrations during glucagon stimulation tests can differentiate between healthy dogs and those with impaired pancreatic function:

  • Study Findings : A study demonstrated that plasma C-peptide levels varied significantly between healthy dogs and diabetic ones, allowing for effective differentiation between types 1 and 2 diabetes mellitus (IDDM and NIDDM) based on the severity of beta-cell loss .

3. Therapeutic Benefits

C-peptide replacement therapy has shown promise in alleviating complications associated with diabetes:

  • Nerve Function Improvement : Studies have indicated that C-peptide supplementation can enhance nerve function by stimulating Na+/K+-ATPase activity, improving nerve conduction velocity (NCV), and preventing structural nerve damage .
  • Kidney Protection : Research also highlights the protective effects of C-peptide on renal function, reducing glomerular hyperfiltration and microalbuminuria in diabetic models .

Table 1: Summary of Research Findings on C-Peptide in Dogs

Study ReferenceFocus AreaKey Findings
Besch et al. (1985)Diagnostic differentiationPlasma C-peptide levels differentiate healthy vs diabetic dogs
Montgomery et al. (1996)Glucagon stimulation testingVariability in C-peptide levels indicates severity of beta-cell loss
Wahren et al. (2007)Nerve function improvementC-peptide therapy improved NCV and nerve structure
Nordquist et al. (2010)Kidney functionChronic C-peptide administration prevented renal decline in diabetic rats

4. Case Studies

Several empirical studies have reinforced the therapeutic potential of C-peptide:

  • Diabetic Neuropathy : In canine models with diabetes, supplementation with C-peptide resulted in significant reductions in neuropathic symptoms such as thermal hyperalgesia and tactile allodynia. Histological examinations revealed decreased axonal degeneration and improved myelinated fiber integrity .
  • Kidney Health : A study involving chronic administration of C-peptide showed a reduction in kidney damage markers such as microalbuminuria, suggesting a protective role against diabetic nephropathy .

5. Conclusion

The biological activity of C-peptide in dogs presents substantial implications for veterinary medicine, particularly concerning diabetes management. Its dual role as a diagnostic marker and therapeutic agent underscores the necessity for further research to establish standardized assays and treatment protocols across various canine populations.

6. Future Directions

Future studies should focus on expanding the understanding of C-peptide's mechanisms at the molecular level, exploring its potential applications beyond diabetes, including metabolic syndrome and other endocrine disorders in canines.

Q & A

Q. How can researchers ensure reproducibility in this compound experiments?

  • Answer :
  • FAIR Data Principles : Make data Findable, Accessible, Interoperable, and Reusable .
  • Detailed Protocols : Report reaction conditions (e.g., stirring speed, argon purging) and instrument calibration .
  • Open Science Platforms : Share raw data via Zenodo or Figshare .

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